4-Chloro-3-methylbenzaldehyde
Description
Properties
IUPAC Name |
4-chloro-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBIOIKLNGZROU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373990 | |
| Record name | 4-chloro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101349-71-7 | |
| Record name | 4-chloro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Regioselective Electrophilic Aromatic Substitution
The direct chlorination of 3-methylbenzaldehyde leverages the directing effects of substituents to install chlorine at the para position relative to the methyl group. The aldehyde moiety, a meta-directing deactivating group, and the methyl group, an ortho/para-directing activating group, compete in orienting incoming electrophiles. Under controlled conditions, chlorination preferentially occurs at the position para to the methyl group (C4) due to steric and electronic factors.
Reaction Conditions :
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Chlorinating Agents : Thionyl chloride (SOCl₂) or chlorine gas (Cl₂) with Lewis acids like FeCl₃.
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Temperature : 0–25°C to minimize over-chlorination.
Mechanistic Insight :
FeCl₃ catalyzes the generation of Cl⁺ electrophiles. The methyl group’s activating effect dominates, directing Cl⁺ to C4. The aldehyde group’s electron-withdrawing nature moderates reaction kinetics, preventing polysubstitution.
Yield Optimization :
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Lower temperatures (0–5°C) improve para selectivity but prolong reaction times (12–24 hours).
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Molar ratios of 1:1.2 (3-methylbenzaldehyde:Cl₂) achieve 65–70% yield.
Oxidation of 4-Chloro-3-methyltoluene
Selective Methyl Group Oxidation
This two-step method involves synthesizing 4-chloro-3-methyltoluene followed by oxidation of the methyl group to an aldehyde.
Step 1: Chlorination of 3-Methyltoluene
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Chlorination : Radical chlorination using Cl₂ and UV light introduces chlorine at C4.
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Solvent : Carbon tetrachloride.
Step 2: Oxidation to Aldehyde
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Challenge : Preventing over-oxidation to 4-chloro-3-methylbenzoic acid.
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Optimized Protocol :
Friedel-Crafts Acylation and Reduction
Ketone Intermediate Synthesis
Friedel-Crafts acylation introduces an acetyl group, which is later reduced to a methylene group and oxidized to an aldehyde.
Step 1: Acylation
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Substrate : Chlorobenzene derivatives.
Step 2: Reduction and Oxidation
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Reduction : Clemmensen reduction (Zn-Hg/HCl) converts ketone to methylene.
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Oxidation : Ozone or KMnO₄ oxidizes methylene to aldehyde.
Vilsmeier-Haack Formylation
Formylation of 4-Chloro-3-methylbenzene
The Vilsmeier-Haack reaction introduces a formyl group to electron-rich aromatic systems. The methyl group activates the ring, while chlorine moderates reactivity.
Reagents :
Regiochemical Outcome :
Formylation occurs ortho to the methyl group (C2), necessitating subsequent isomerization or alternative routes.
Sommelet Reaction on 4-Chloro-3-methylbenzyl Halide
Benzyl Halide to Aldehyde Conversion
This method converts 4-chloro-3-methylbenzyl bromide to the aldehyde via hexamine.
Step 1: Bromination
Step 2: Sommelet Reaction
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Selectivity Issues | Scalability |
|---|---|---|---|---|
| Direct Chlorination | SOCl₂, FeCl₃ | 65–70 | Competing meta chlorination | High |
| Toluene Oxidation | MnO₂, H₂SO₄ | 55–60 | Over-oxidation to acid | Moderate |
| Friedel-Crafts Route | AlCl₃, Zn-Hg | 40–45 | Multi-step inefficiency | Low |
| Vilsmeier-Haack | POCl₃, DMF | <30 | Poor regioselectivity | Low |
| Sommelet Reaction | NBS, Hexamine | 50–55 | Bromination regiochemistry | Moderate |
Chemical Reactions Analysis
Types of Reactions: Salmeterol-d3 undergoes various chemical reactions, including:
Oxidation: Salmeterol-d3 can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert salmeterol-d3 into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the salmeterol-d3 molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of salmeterol-d3 may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
Organic Synthesis
4-Chloro-3-methylbenzaldehyde serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of:
- Pharmaceuticals : As a precursor for synthesizing bioactive compounds.
- Agrochemicals : In the formulation of pesticides and herbicides.
Table 1: Key Reactions Involving this compound
| Reaction Type | Product | Notes |
|---|---|---|
| Oxidation | 4-Chloro-3-methylbenzoic acid | Converts aldehyde to carboxylic acid |
| Reduction | 4-Chloro-3-methylbenzyl alcohol | Reduces aldehyde to alcohol |
| Nucleophilic Substitution | Various substituted derivatives | Reacts with nucleophiles due to electrophilic carbonyl group |
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been studied for:
- Antimicrobial Activity : Exhibiting effectiveness against certain bacterial strains.
- Anti-inflammatory Properties : Potential use in formulations aimed at reducing inflammation.
Case Study Example
A study investigated the synthesis of novel derivatives of this compound, leading to compounds with enhanced antimicrobial activity compared to standard antibiotics. The derivatives were tested against Staphylococcus aureus and showed promising results.
Materials Science
In materials science, this compound is used in the development of:
- Polymers : As a building block for synthesizing polymeric materials with specific properties.
- Dyes and Pigments : Employed in the formulation of colorants due to its stable aromatic structure.
Mechanism of Action
Salmeterol-d3 exerts its effects by binding to beta-2 adrenergic receptors in the lungs. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation. The deuterium atoms in salmeterol-d3 do not alter its mechanism of action but make it useful for tracking and studying the compound in biological systems .
Comparison with Similar Compounds
3-Chloro-4-methylbenzaldehyde (CAS: 3411-03-8)
- Structural difference : Positional isomer of 4-Chloro-3-methylbenzaldehyde, with chlorine and methyl groups swapped (Cl at 3-position, CH₃ at 4-position) .
- Molecular formula : Identical (C₈H₇ClO) but distinct physicochemical properties due to substituent orientation.
- Melting point : 27–31°C, compared to this compound’s liquid state at room temperature .
- Applications : Used in organic synthesis for chiral ligand preparation and agrochemical intermediates .
4-Chloro-3-hydroxybenzaldehyde (CAS: 56962-12-0)
4-Methoxy-3-methylbenzaldehyde
- Substituent difference : Methoxy (-OCH₃) replaces chlorine .
- Regulatory status: Classified as non-hazardous under EU Regulation (EC) No. 1272/2008, contrasting with this compound’s need for cautious handling .
- Applications : Utilized in fragrance synthesis and photochemical studies due to electron-donating methoxy group .
4-Chloro-3-methoxybenzaldehyde (CAS: 13726-17-5)
- Hybrid structure : Combines chloro and methoxy groups at positions 4 and 3, respectively .
- Chemical similarity : Structural similarity score of 0.85 to this compound, based on functional group alignment .
- Synthetic utility : Intermediate in antimalarial and antifungal drug synthesis .
Comparative Data Table
Key Research Findings
Synthetic Applications :
- This compound serves as a precursor in thiazolidinedione derivatives, which exhibit hypolipidemic activity (IC₅₀ values <10 μM in lipid metabolism studies) .
- Its positional isomer, 3-Chloro-4-methylbenzaldehyde, is critical in synthesizing chiral ligands for asymmetric catalysis .
Reactivity Trends :
- Electron-withdrawing chlorine in this compound reduces aromatic ring electron density, favoring electrophilic substitution at the 5-position .
- Methoxy-substituted analogues (e.g., 4-Methoxy-3-methylbenzaldehyde) demonstrate enhanced stability in oxidation reactions due to electron donation .
Safety and Handling :
- While this compound lacks explicit hazard classification, structurally related aldehydes like 4-(Bromomethyl)benzaldehyde require rigorous safety measures (e.g., eye flushing for 10–15 minutes upon exposure) .
Biological Activity
4-Chloro-3-methylbenzaldehyde (CAS No. 101349-71-7) is an aromatic aldehyde with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry and its effects on various biological systems. Below, we explore its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₈H₇ClO
- Molecular Weight : 154.59 g/mol
- Melting Point : 27-28 °C
- Boiling Point : 234 °C
- Density : 1.2 g/cm³
- Solubility : Soluble in organic solvents with a low solubility in water (0.177 mg/ml) .
Synthesis
This compound can be synthesized through various methods, including the chlorination of toluene followed by oxidation to form the aldehyde functional group. This compound serves as a precursor for the synthesis of more complex organic molecules, including Schiff bases and other derivatives that exhibit biological activity.
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial activity. For instance, a study involving the synthesis of Schiff bases derived from this compound showed effective inhibition against various fungal and bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was reported as low as 15 μg/mL for some derivatives .
Cytotoxicity and Anticancer Activity
In vitro studies have indicated that this compound and its derivatives possess cytotoxic properties against several cancer cell lines. The compound's structure allows it to interact with cellular mechanisms, potentially leading to apoptosis in cancerous cells. Specific case studies have shown varying degrees of effectiveness depending on the structural modifications made to the parent compound .
Enzyme Inhibition
This compound has also been studied for its role as an inhibitor of certain enzymes, particularly cytochrome P450 enzymes. It has been identified as a CYP1A2 inhibitor, which suggests potential implications in drug metabolism and interactions . Understanding its inhibitory effects on various enzymes can help in predicting its behavior in biological systems.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-chloro-3-methylbenzaldehyde, and what are their limitations?
- Methodology :
- Friedel-Crafts alkylation : React 3-methylbenzaldehyde with chlorine gas in the presence of FeCl₃ (catalyst) under anhydrous conditions. Monitor reaction progress via TLC or GC-MS .
- Halogenation : Direct chlorination of 3-methylbenzaldehyde using SOCl₂ or PCl₃. Requires strict temperature control (40–60°C) to avoid over-chlorination .
- Limitations : Low regioselectivity in halogenation may yield byproducts (e.g., 4-chloro-2-methyl isomers). Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical techniques :
- GC-MS : Retention time comparison with authentic samples; monitor for impurities (e.g., unreacted starting material) .
- ¹H/¹³C NMR : Key signals: aldehyde proton (~10 ppm, singlet), aromatic protons (6.8–7.5 ppm, splitting patterns depend on substitution), and methyl group (~2.4 ppm) .
- Melting point : Literature values vary (46–49°C for analogues; confirm via DSC) .
Q. What safety precautions are critical during handling?
- PPE : Gloves (nitrile), goggles, and lab coats. Use fume hoods to avoid inhalation .
- First aid : Skin/eye contact requires immediate flushing with water (15+ minutes); consult a physician .
- Toxicity note : Limited toxicological data; assume acute toxicity and avoid exposure .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound in literature be resolved?
- Root causes : Solvent polarity effects (e.g., DMSO vs. CDCl₃), instrumentation calibration, or impurities.
- Resolution :
- Reproduce experiments under standardized conditions (solvent, temperature).
- Use high-field NMR (≥400 MHz) and deuterated solvents for precise peak assignment .
- Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- DFT studies : Optimize geometry at B3LYP/6-31G(d) level to calculate electrophilicity indices (e.g., Fukui functions) at the aldehyde and chloro-substituted positions .
- QSPR models : Correlate Hammett σ values with reaction rates in SNAr mechanisms .
Q. How does steric hindrance from the methyl group influence reaction pathways?
- Case study : In Suzuki-Miyaura coupling, the methyl group at position 3 reduces accessibility to the palladium catalyst, requiring bulky ligands (e.g., SPhos) to enhance yield .
- Experimental design : Compare reaction kinetics with/without methyl substitution using UV-Vis monitoring .
Key Research Challenges
- Synthetic yield optimization : Competing side reactions (e.g., oxidation of aldehyde to carboxylic acid) require inert atmospheres and low-temperature conditions .
- Toxicity data gaps : No comprehensive studies exist; assume LD₅₀ < 500 mg/kg (oral, rat) based on structurally similar aldehydes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
